Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-

Descripción general

Descripción

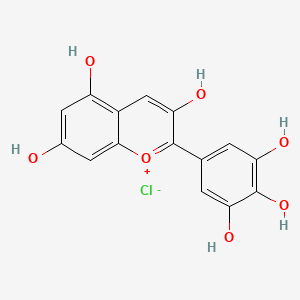

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, also known as 3-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one, is a molecule that has been shown to increase the mitochondrial membrane potential in HL-60 cells1. It also prevents the decrease in the number of mitochondria and reverses the effects of oxidative stress on these cells1.

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed2. This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors2. The reaction parameters and broad substrate range of the new method were studied2.

Molecular Structure Analysis

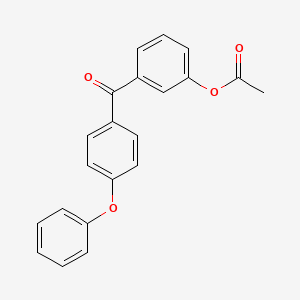

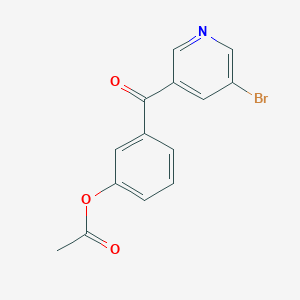

The molecular formula of Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is C17H17NO33. Its average mass is 283.327 g/mol and its mono-isotopic mass is 283.12084 g/mol3. The InChI is InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)3.

Chemical Reactions Analysis

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is a hydroxycinnamic acid3. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor3.

Physical And Chemical Properties Analysis

The melting point of Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- is 260 °C and its boiling point is 534 °C1. Its molecular weight is 283.32 g/mol1.

Aplicaciones Científicas De Investigación

Anticancer Potency

- Scientific Field: Medical Chemistry

- Application Summary: Cinnamamides, specifically N-benzyl-p-coumaramide (5a), N-benzylcaffeamide (5b), and N-benzylferulamide (5c), have been studied for their potential as anticancer agents .

- Methods of Application: These compounds were synthesized from p-coumaric, caffeic, and ferulic acid, respectively, with benzylamine via four reaction steps: acetylation, chlorination, amidation, and deacetylation . Their cytotoxicity was tested against P388 leukemia murine cells by the MTT method .

- Results: Although compound 5b and 5c showed no and low anticancer activity with IC50 sequentially of 674.38 and 179.56 µg/mL, compound 5a showed potential use as an anticancer agent with IC50 of 16.15 µg/mL .

Synthesis of Cinnamamides

- Scientific Field: Chemical Engineering

- Application Summary: A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed .

- Methods of Application: The synthesis was catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .

- Results: Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

α-glucosidase Inhibitory Activity

- Scientific Field: Biochemistry

- Application Summary: Cinnamamides have been synthesized and studied for their α-glucosidase inhibitory activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

Anti-Inflammatory and Analgesic Activity

- Scientific Field: Pharmacology

- Application Summary: Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

Plant Growth and Development

- Scientific Field: Botany

- Application Summary: Cinnamic acid, upon hydroxylation, yields p-hydroxy cinnamic acid or p-coumarate, a plant mono phenol. Being a precursor for the production of various di (lignans), polyphenols (lignins) and also substituted derivatives, it seems to be an important aromatic chemical in the growth and development of plants .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

Synthesis of New Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Ten new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide, have been synthesized .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

Enzymatic Synthesis

- Scientific Field: Biochemistry

- Application Summary: A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed . This method was catalyzed by Lipozyme® TL IM in continuous-flow microreactors .

- Methods of Application: The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

- Results: The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .

Plant Growth and Development

- Scientific Field: Botany

- Application Summary: Cinnamic acid, upon hydroxylation, yields p-hydroxy cinnamic acid or p-coumarate, a plant mono phenol. Being a precursor for the production of various di (lignans), polyphenols (lignins) and also substituted derivatives, it seems to be an important aromatic chemical in the growth and development of plants .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

Synthesis of New Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Ten new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide, have been synthesized .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .

- Results: The specific results or outcomes obtained were not detailed in the search results .

Safety And Hazards

There is no hazardous surcharge associated with this product1. It is for research use only and not for human or veterinary use1.

Direcciones Futuras

The severity of infectious diseases associated with the resistance of microorganisms to drugs highlights the importance of investigating bioactive compounds with antimicrobial potential4. Therefore, synthetic cinnamides and cinnamates having a cinnamoyl nucleus are being prepared and submitted for the evaluation of antimicrobial activity against pathogenic fungi and bacteria4.

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUTQNKCXHALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942534 | |

| Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- | |

CAS RN |

20375-37-5 | |

| Record name | Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.